
Dimethyl 2-(selenocyanato)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(selenocyanato)but-2-enedioate is an organic compound with the molecular formula C₆H₆NO₄Se. This compound is known for its unique selenocyanate functional group, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(selenocyanato)but-2-enedioate typically involves the reaction of dimethyl but-2-ynedioate with selenium cyanide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(selenocyanato)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Various functionalized compounds depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(selenocyanato)but-2-enedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce selenocyanate groups into molecules.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential anticancer and chemopreventive activities due to the presence of selenium, which is known for its biological importance.
Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(selenocyanato)but-2-enedioate involves its interaction with biological molecules and pathways. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species. These species can interact with cellular thiols, proteins, and enzymes, modulating their activity and function. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Known for its use in treating multiple sclerosis and psoriasis.
Diethyl maleate: Used in organic synthesis and as a dienophile in Diels-Alder reactions.
Selenocyanate-containing compounds: Such as benzyl selenocyanate and p-xylene selenocyanate, which have been studied for their anticancer properties.
Uniqueness
Dimethyl 2-(selenocyanato)but-2-enedioate is unique due to its specific selenocyanate functional group, which imparts distinct reactivity and biological activity
Properties
CAS No. |
143038-10-2 |
|---|---|
Molecular Formula |
C7H7NO4Se |
Molecular Weight |
248.11 g/mol |
IUPAC Name |
dimethyl 2-selenocyanatobut-2-enedioate |
InChI |
InChI=1S/C7H7NO4Se/c1-11-6(9)3-5(13-4-8)7(10)12-2/h3H,1-2H3 |
InChI Key |
ISLRMJDGTFFHGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



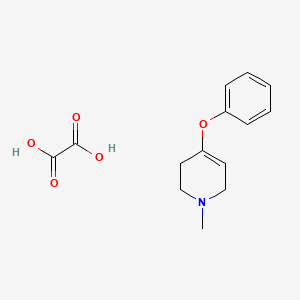
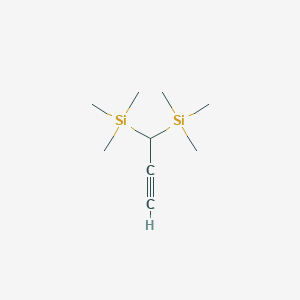
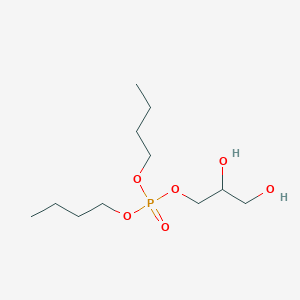

![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
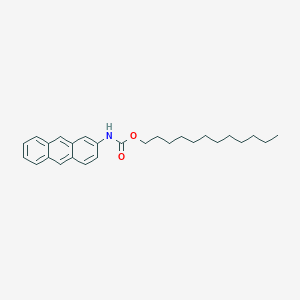
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
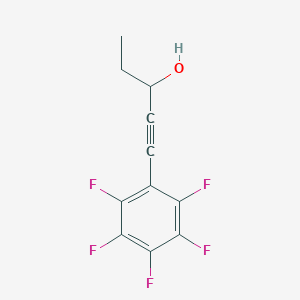
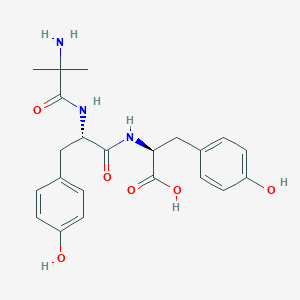
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)
